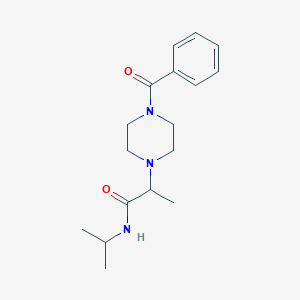![molecular formula C19H23N3O3S B256105 N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA, and it has been found to possess unique biochemical and physiological properties that make it a promising candidate for several scientific research studies.
作用機序
The exact mechanism of action of DMXAA is not fully understood, but several studies have suggested that it works by activating the immune system and inducing the production of cytokines. DMXAA has been found to activate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to have anti-tumor properties. DMXAA has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to possess several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IFN-γ, which can help in fighting against cancer cells. DMXAA has also been found to inhibit the production of VEGF, which can prevent the growth and spread of cancer cells. DMXAA has been found to possess anti-angiogenic properties, which can help in preventing the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
DMXAA has several advantages as a research tool. It is a potent anti-cancer agent that can induce tumor necrosis and inhibit tumor growth. DMXAA is also relatively easy to synthesize, which makes it readily available for research purposes. However, DMXAA also has some limitations. It has been found to be toxic at high doses, which can limit its use in some research studies. DMXAA has also been found to have a short half-life, which can make it difficult to administer in some research studies.
将来の方向性
There are several future directions for research on DMXAA. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its anti-tumor properties. Another potential direction is to investigate its use in treating other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential side effects.
合成法
DMXAA is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 2-aminothiazole with 2-bromo-4'-methylacetophenone to form 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione. This intermediate product is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione-5-carboxylate. The final step involves the reaction of this intermediate product with 2-amino-4,6-dimethylpyridine to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in several scientific research fields. One of the most promising applications of DMXAA is its use as an anti-cancer agent. Several studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various cancer models. DMXAA has also been found to possess anti-angiogenic properties, which can help in preventing the growth and spread of cancer cells.
特性
製品名 |
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
|---|---|
分子式 |
C19H23N3O3S |
分子量 |
373.5 g/mol |
IUPAC名 |
N-[4-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H23N3O3S/c1-6-22-13-9-12(7-8-14(13)25-10-15(22)23)16-11(2)26-18(20-16)21-17(24)19(3,4)5/h7-9H,6,10H2,1-5H3,(H,20,21,24) |
InChIキー |
JIFSKUZMZLNYIQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C |
正規SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)




![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)
![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
